4-Trifluoromethylbenzoic acid, morpholide
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-3-1-9(2-4-10)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRLQCZKMYLLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Catalytic Routes to 4 Trifluoromethylbenzoic Acid, Morpholide
Chemo- and Regioselective Amide Bond Formation Strategies
The formation of the amide bond between 4-(trifluoromethyl)benzoic acid and morpholine (B109124) requires the selective activation of the carboxylic acid group to react with the secondary amine of morpholine. Chemo- and regioselectivity are crucial to ensure the desired product is formed without side reactions.
The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires activation of the carboxyl group. youtube.com A wide array of coupling reagents has been developed to facilitate this transformation efficiently. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine.
For the synthesis of 4-Trifluoromethylbenzoic acid, morpholide, common coupling reagents would include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.com Phosphonium salt reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered substrates. uni-kiel.desigmaaldrich.com Uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptide.comsigmaaldrich.com The choice of reagent and conditions can be critical and often requires screening to find the optimal system for a specific substrate pair like 4-(trifluoromethyl)benzoic acid and morpholine. luxembourg-bio.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Byproducts | Notes |
| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA), Pyrrolidine | PyBOP was developed to avoid the formation of the toxic byproduct HMPA. uni-kiel.de |
| Aminium/Uronium Salts | HATU, HBTU | Tetramethylurea | Highly efficient reagents, often preferred for difficult couplings. sigmaaldrich.com |
| Imidazolium | CDI (Carbonyldiimidazole) | Imidazole, CO2 | Effective for many standard couplings. luxembourg-bio.com |
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
While stoichiometric activating agents are common, catalytic methods for direct amide formation are gaining traction due to their atom economy and milder reaction conditions. Transition metal catalysts based on elements like titanium (Ti) and zirconium (Zr) have been shown to facilitate the direct amidation of carboxylic acids. rsc.orgnih.gov For instance, titanium tetrachloride (TiCl4) can be used as a condensing agent for direct coupling, and zirconium-based catalysts have also been employed. rsc.orgnih.gov These catalysts function as Lewis acids, activating the carboxyl group towards nucleophilic attack by the amine.
Organocatalysis presents another avenue for the synthesis of amides. Morpholine-based organocatalysts themselves have been developed for reactions like 1,4-additions, highlighting the utility of the morpholine scaffold in catalysis. frontiersin.orgnih.gov While the direct use of a morpholine-based catalyst for the synthesis of a morpholide amide from an external amine is a distinct process, the principles of organocatalysis, such as enamine activation, are central to modern synthetic chemistry. frontiersin.orgnih.gov Boron-based reagents have also been explored for direct amidation protocols. rsc.org
Precursor Synthesis and Functionalization of 4-Trifluoromethylbenzoic Acid
The synthesis of the target amide is contingent on the availability of its precursor, 4-(trifluoromethyl)benzoic acid. This involves introducing the trifluoromethyl group onto an aromatic ring and ensuring the presence of the carboxylic acid functionality.
The trifluoromethyl (CF3) group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. cas.cn The synthesis of 4-(trifluoromethyl)benzoic acid relies on robust trifluoromethylation methods.
One common strategy involves the copper-mediated cross-coupling of an aryl iodide with a trifluoromethyl source. nih.gov Reagents like potassium trifluoroacetate (B77799) (CF3CO2K) can serve as an inexpensive and easy-to-handle source of the CF3 group. nih.gov Another powerful technique is photoredox catalysis, which allows for the direct trifluoromethylation of C-H bonds on an aromatic ring using reagents like triflyl chloride (CF3SO2Cl) under mild conditions with a light source. princeton.edu Historically, methods like the Swarts reaction, using antimony fluorides, or the reaction of benzotrichlorides with hydrogen fluoride (B91410) were employed. wikipedia.org Modern methods offer greater functional group tolerance and milder conditions. For example, arenes can be trifluoromethylated using sodium trifluoromethanesulfinate (CF3SO2Na). wikipedia.org
Once 4-(trifluoromethyl)benzoic acid is obtained, it must be activated for the amidation reaction. sigmaaldrich.comhmdb.ca A classic method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride. google.com The resulting 4-(trifluoromethyl)benzoyl chloride can then react readily with morpholine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Alternatively, the carboxylic acid can be activated in situ using the coupling reagents discussed in section 2.1.1. luxembourg-bio.com This avoids the isolation of the often-sensitive acyl halide. The choice between forming an acyl halide and using an in-situ coupling reagent depends on the scale of the reaction, the stability of the substrates, and the desired purity of the final product. 4-(Trifluoromethyl)benzoic acid itself has been used in N,N'-dicyclohexylcarbodiimide (DCC) coupling reactions to synthesize other amide-containing structures. sigmaaldrich.com
Green Chemistry Principles in the Synthesis of Trifluoromethylated Compounds
The increasing focus on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like trifluoromethylated compounds. researchgate.net Key goals include reducing waste, avoiding hazardous solvents, and improving energy efficiency.
In the context of synthesizing this compound, several green strategies can be applied. The use of catalytic amidation methods (see 2.1.2) is inherently greener than stoichiometric reagents as it reduces waste. rsc.orgnih.gov Solvent selection is another critical factor. Traditional amide synthesis often employs petroleum-based solvents; however, research into bio-derived solvents like limonene (B3431351) is underway to provide safer and more sustainable alternatives. bohrium.com
Furthermore, developing solvent-free reaction conditions, for example by using microwave irradiation, can significantly reduce the environmental impact. researchgate.net The recyclability of catalysts is also a key consideration. For instance, supported silver trifluoromethanesulfonate (B1224126) catalysts have been shown to be recyclable, reducing both cost and environmental burden in certain reactions. wechemglobal.com The development of flow chemistry systems for reactions like trifluoromethylation also contributes to green chemistry by enabling better control, higher efficiency, and safer handling of reactive intermediates. nih.gov
Solvent-Free and Aqueous-Phase Methodologies
The development of synthetic routes that minimize or eliminate the use of conventional organic solvents is a key goal in green chemistry. researchgate.net For the synthesis of amides like this compound, several innovative approaches are being explored.
Aqueous-Phase Synthesis (Hydrothermal Conditions): Direct condensation of carboxylic acids and amines in water at elevated temperatures and pressures (hydrothermal conditions) presents a viable, non-catalyzed pathway for amide bond formation. sci-hub.seresearchgate.net Studies on various amine and carboxylic acid pairs show that amide yields can be significant (up to 90%) over a period of hours at temperatures around 250 °C. sci-hub.seresearchgate.net This method avoids the need for coupling agents and organic solvents. researchgate.net The reaction proceeds through the direct condensation of the neutral forms of the amine and carboxylic acid. sci-hub.seresearchgate.net
Enzymatic Synthesis in Green Solvents: Biocatalysis offers a highly sustainable route to amides. ucl.ac.ukrsc.org Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines with high conversion rates and yields. nih.govmdpi.com These reactions are often performed in green solvents like cyclopentyl methyl ether, and they proceed efficiently without requiring extensive purification steps. nih.govmdpi.com This enzymatic approach has been successfully applied to a diverse range of substrates, including cyclic amines like morpholine. nih.govmdpi.com
Solvent-Free Methodologies: In some cases, amide formation can be achieved under solvent-free conditions, particularly when one of the reactants is a liquid. For instance, investigations into lactone aminolysis have shown that the reaction is often fastest in the absence of any solvent, requiring only elevated temperatures to proceed. acs.org While not a direct analog, this demonstrates the principle and potential for developing a solvent-free thermal condensation for 4-trifluoromethylbenzoic acid and morpholine, which would significantly reduce waste and simplify processing.
| Methodology | Typical Conditions | Catalyst/Promoter | Key Advantages | Reference |
|---|---|---|---|---|
| Hydrothermal Synthesis | Water, 150-250 °C, High Pressure | None (Non-catalyzed) | Eliminates organic solvents and coupling agents; high yields possible. | sci-hub.seresearchgate.net |
| Enzymatic Synthesis | Green Solvent (e.g., CPME), 60 °C | Lipase (e.g., CALB) | High selectivity, mild conditions, biodegradable catalyst. | nih.govmdpi.com |
| Solvent-Free Reaction | Neat reactants, 90-120 °C | None or Acid Promoter | Maximizes atom economy, eliminates solvent waste, simplifies workup. | acs.org |
Atom Economy and Sustainable Synthesis Metrics
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comchemrxiv.org An ideal reaction has an atom economy of 100%. primescholars.com
For the synthesis of this compound, the direct condensation of 4-(trifluoromethyl)benzoic acid and morpholine represents the most atom-economical pathway.
Reaction: C₈H₅F₃O₂ (4-(trifluoromethyl)benzoic acid) + C₄H₉NO (Morpholine) → C₁₂H₁₂F₃NO₂ (this compound) + H₂O
Calculation of Atom Economy:
Molecular Weight of this compound (C₁₂H₁₂F₃NO₂) = 259.23 g/mol
Molecular Weight of 4-(trifluoromethyl)benzoic acid (C₈H₅F₃O₂) = 190.12 g/mol . nih.gov
Molecular Weight of Morpholine (C₄H₉NO) = 87.12 g/mol
Total Molecular Weight of Reactants = 190.12 + 87.12 = 277.24 g/mol
Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (259.23 / 277.24) x 100 ≈ 93.5%
Mechanistic Investigations of Reaction Pathways
Understanding the mechanism of amide bond formation is crucial for optimizing reaction conditions and developing more efficient catalysts. The direct reaction between a carboxylic acid and an amine is challenging due to a high activation energy barrier and a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. stackexchange.com
Reaction Kinetics and Thermodynamic Considerations
Thermodynamics: The formation of an amide from a carboxylic acid and an amine is a condensation reaction that eliminates water. While the reaction can be thermodynamically challenging, the removal of water (e.g., through azeotropic distillation or with dehydrating agents) can drive the equilibrium toward the product side. reddit.com In hydrothermal synthesis, high temperatures can shift the equilibrium toward dehydration and amide formation. sci-hub.se
Kinetics: The direct, uncatalyzed reaction between a carboxylic acid and an amine is kinetically slow at moderate temperatures due to a high activation barrier. stackexchange.com The nucleophilic attack of the amine on the neutral carboxylic acid is inefficient. The reaction rate is highly dependent on the nature of the reactants. sci-hub.se Studies on hydrothermal amide synthesis have determined apparent rate constants for various amine-acid pairs, showing a strong influence of substituent effects. sci-hub.seresearchgate.net For example, acids with more reactive groups (like a benzyl (B1604629) group on phenylacetic acid) lead to higher amide yields, suggesting they are better electrophiles. sci-hub.se Similarly, more nucleophilic amines generally react faster. sci-hub.se
| Amine | Carboxylic Acid | Apparent Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| Benzylamine | Acetic Acid | 0.20 | sci-hub.se |
| Cyclohexylamine | Acetic Acid | 0.05 | sci-hub.se |
| Benzylamine | Phenylacetic Acid | 0.21 | sci-hub.se |
| Cyclohexylamine | Phenylacetic Acid | 0.08 | sci-hub.se |
Note: Data illustrates the influence of amine and carboxylic acid structure on reaction kinetics under specific hydrothermal conditions. sci-hub.se
Computational Modeling of Transition States and Intermediates
Computational chemistry provides powerful insights into reaction mechanisms that are difficult to determine experimentally. researchgate.net Density Functional Theory (DFT) is a common method used to model the transition states and intermediates of amide bond formation. nih.gov
The direct condensation of a carboxylic acid and an amine is proposed to proceed through a four-membered transition state. researchgate.net In this transition state, a concerted process occurs where the amine's nitrogen atom attacks the carboxylic acid's carbonyl carbon, while a proton is transferred from the amine to the carboxylic acid's hydroxyl group, facilitating the eventual elimination of a water molecule. researchgate.net
Computational studies using methods like B3LYP or M06-2X with basis sets such as 6-31G(d,p) can calculate the energy profile of the reaction. nih.govclemson.edu These calculations help identify the rate-determining step by finding the transition state with the highest energy barrier. researchgate.net For the direct amidation, this barrier is typically high, confirming the kinetic challenge of the reaction. stackexchange.com Modeling can also elucidate the role of catalysts or solvents in lowering this activation barrier by stabilizing the transition state or providing an alternative, lower-energy pathway. numberanalytics.com For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. numberanalytics.com
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Advanced Spectroscopic Characterization and Computational Structural Analysis of 4 Trifluoromethylbenzoic Acid, Morpholide
Computational Chemistry Approaches to Molecular Structure
Computational chemistry provides powerful tools for the theoretical investigation of molecular structures, properties, and behavior, offering insights that complement experimental data. For 4-Trifluoromethylbenzoic acid, morpholide, computational methods such as Density Functional Theory (DFT), conformational analysis, and molecular dynamics (MD) simulations are invaluable for understanding its three-dimensional architecture, electronic characteristics, and dynamic nature.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties that govern reactivity and intermolecular interactions.
Geometric Optimization: The first step in the computational analysis of this compound involves a geometry optimization. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the Cartesian coordinates of all atoms are adjusted until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation. This process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, in related structures containing a (trifluoromethyl)phenyl group, the C-C bond lengths within the benzene (B151609) ring are typically around 1.39 Å, while the C-C bond connecting the ring to the trifluoromethyl group is approximately 1.51 Å. nih.gov The amide C-N bond length is a key parameter, influencing the degree of rotation between the benzoyl group and the morpholine (B109124) ring. The morpholine ring itself adopts a stable chair conformation.
Electronic Properties: Once the geometry is optimized, DFT calculations can elucidate the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Studies on analogous aromatic compounds show that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov For this compound, the HOMO would likely be centered on the morpholine and benzoyl moieties, while the electron-withdrawing trifluoromethyl group would significantly influence the distribution of the LUMO. nih.gov
Another valuable property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the morpholine ring would be expected to be regions of negative potential, while the hydrogen atoms and the area around the trifluoromethyl group would exhibit positive potential.
Interactive Table: Predicted Geometric Parameters from DFT Calculations The following table presents hypothetical, yet representative, optimized geometric parameters for this compound, based on values from analogous structures.
| Parameter Type | Atoms Involved | Predicted Value |
| Bond Length | C(aryl)-CF3 | ~1.51 Å |
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C(carbonyl)-N(morpholine) | ~1.36 Å |
| Bond Angle | C(aryl)-C(carbonyl)-N | ~118° |
| Bond Angle | O=C-N | ~121° |
| Dihedral Angle | C(aryl)-C(aryl)-C(carbonyl)-N | ~30-40° |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides a map of the relative stabilities of these conformers and the energy barriers that separate them.
For this compound, the primary source of conformational isomerism is the rotation around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N(morpholine) bond. The steric hindrance caused by the bulky trifluoromethyl group and the morpholine ring significantly influences the preferred orientation of the phenyl and morpholine rings relative to the amide plane.
A relaxed potential energy surface scan can be performed by systematically rotating key dihedral angles and calculating the energy at each step. For example, the dihedral angle between the phenyl ring and the amide plane is crucial. In similar structures, this angle is often twisted to minimize steric clash, rather than being perfectly planar. nih.gov The analysis of related 2-substituted trifluoromethyl compounds shows that non-planar conformations are often favored. rsc.org
The resulting energy landscape would likely reveal several local energy minima, corresponding to stable conformers. The global minimum represents the most stable conformation of the molecule. The energy barriers between these minima, corresponding to transition states, determine the rate of interconversion between conformers at a given temperature. The chair conformation of the morpholine ring is generally stable, but ring inversion is also a possible conformational change.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing a "computational microscope" to observe atomic motions and conformational changes in a simulated environment, such as in a solvent.
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom over a set period, often on the nanosecond to microsecond timescale.
Key analyses from an MD simulation include:
Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from its initial, energy-minimized conformation over time. A stable RMSD value suggests that the molecule has reached equilibrium and is not undergoing large structural changes.
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom to identify which parts of the molecule are the most flexible. For this compound, one might expect higher fluctuations in the trifluoromethyl group and the morpholine ring compared to the more rigid phenyl ring.
Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and how it might interact with its environment.
Hydrogen Bonding Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the molecule and the solvent, which is critical for understanding its behavior in protic solvents.
By analyzing the trajectory from an MD simulation, researchers can observe the dynamic stability of different conformers, the flexibility of various functional groups, and the nature of the molecule's interaction with its surroundings, providing a comprehensive picture of its behavior in a realistic setting. researchgate.net
Chemical Reactivity and Derivatization Pathways of 4 Trifluoromethylbenzoic Acid, Morpholide
Functional Group Transformations and Modification Reactions
The primary sites for functional group transformation on 4-(trifluoromethyl)benzoic acid, morpholide are the amide bond and the aromatic ring.
Hydrolysis: The amide bond is known for its stability, but it can be cleaved under hydrolytic conditions. This reaction regenerates the constituent carboxylic acid and amine. Generally, amide hydrolysis requires forceful conditions, such as prolonged heating with strong aqueous acid or base. nih.gov
Acid-Catalyzed Hydrolysis: This process involves heating the amide with a strong acid like hydrochloric or sulfuric acid. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. researchgate.netmasterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate leads to the formation of 4-(trifluoromethyl)benzoic acid and a morpholinium salt. acs.org
Base-Catalyzed Hydrolysis: This reaction is typically carried out by heating the amide with a strong base such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the morpholine (B109124) anion, which is subsequently protonated by the solvent to yield morpholine and the carboxylate salt of 4-(trifluoromethyl)benzoic acid. researchgate.netmasterorganicchemistry.com
Reduction: The amide functional group can be reduced to an amine. This transformation is a valuable tool in organic synthesis for producing complex amines from more readily available carboxylic acids.
Traditional Reducing Agents: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines. This reaction would convert 4-(trifluoromethyl)benzoic acid, morpholide into 4-(4-(trifluoromethyl)benzyl)morpholine.
Modern, Milder Methods: More recent methodologies allow for the reduction of amides under milder conditions with greater functional group tolerance. One such method involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O), followed by reduction with sodium borohydride (B1222165) (NaBH₄). orgsyn.org This approach could be particularly useful for complex molecules where harsh conditions are not viable.
Table 1: Summary of General Amide Transformation Reactions
| Reaction Type | Reagents & Conditions | Products from 4-(Trifluoromethyl)benzoic acid, morpholide |
|---|---|---|
| Acid Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat, water | 4-(Trifluoromethyl)benzoic acid and Morpholinium salt |
| Base Hydrolysis | Strong base (e.g., NaOH), heat, water | 4-(Trifluoromethyl)benzoate and Morpholine |
| Reduction | 1. LiAlH₄ 2. Tf₂O, then NaBH₄ | 4-(4-(Trifluoromethyl)benzyl)morpholine |
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the title compound is substituted with two groups that significantly influence its reactivity towards electrophiles: the trifluoromethyl group (-CF₃) and the N-acylmorpholine group.
The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position (positions 3 and 5). youtube.comlibretexts.org
When both groups are present, they work in opposition. The ring is strongly deactivated, making electrophilic substitution reactions difficult to achieve. The directing effects are competitive. While the amide group directs ortho and para, the powerful deactivating nature of the -CF₃ group at the para position makes substitution at the ortho positions (2 and 6) the most likely, albeit slow, outcome. The reaction rate would be significantly lower than that of benzene itself. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a leaving group (like a halogen) and strong electron-withdrawing groups on the aromatic ring to proceed. mdpi.combeilstein-journals.org The parent molecule, 4-(trifluoromethyl)benzoic acid, morpholide, does not possess a suitable leaving group on the aromatic ring. However, the trifluoromethyl group strongly activates the ring towards nucleophilic attack. If a derivative were synthesized with a leaving group (e.g., a fluorine or chlorine atom) at the ortho or meta positions, SNAr reactions could become feasible. For instance, in octafluorotoluene, nucleophilic attack occurs preferentially at the para-position relative to the trifluoromethyl group. mdpi.com This suggests that in a related system, the -CF₃ group would strongly favor substitution at positions activated by it.
Role as a Building Block in Complex Molecule Synthesis
Fluorinated compounds are highly valued in medicinal chemistry, agrochemistry, and materials science. fluorochem.co.uk The title compound, or its precursor 4-(trifluoromethyl)benzoic acid, serves as a key building block for introducing the 4-trifluoromethylbenzoyl moiety into more complex structures. fluorochem.co.ukossila.com
The 4-(trifluoromethyl)benzoic acid, morpholide structure contains potential coordination sites for metal ions, namely the carbonyl oxygen and the ether oxygen and nitrogen atoms of the morpholine ring. Carboxylic acid groups are well-known to coordinate with metal ions, and their amide derivatives can exhibit similar behavior. nih.gov The coordination of metal ions like zinc and copper with peptide backbones, which contain amide linkages, is fundamental in bioinorganic chemistry. nih.gov While specific studies on the coordination chemistry of 4-(trifluoromethyl)benzoic acid, morpholide are not prevalent, related benzamide (B126) structures are used in the synthesis of coordination compounds. The properties of the resulting metal complexes, such as stability and geometry, would be influenced by the steric and electronic effects of the trifluoromethyl and morpholine groups.
The incorporation of trifluoromethyl groups into polymers is known to enhance properties such as thermal stability, chemical resistance, and solubility in specific solvents, while also lowering the dielectric constant. researchgate.netnasa.gov While 4-(trifluoromethyl)benzoic acid, morpholide is not a monomer itself, it can be considered a precursor to functionalized monomers. For example, further substitution on the aromatic ring with a polymerizable group (such as a vinyl, hydroxyl, or amino group) would allow for its incorporation into various polymer backbones, including polyesters, polyamides, or poly(ether ketones). acs.org The resulting polymers would carry the trifluoromethylbenzoyl morpholide unit as a pendant group, imparting its unique properties to the bulk material. Research has shown that polymers containing trifluoromethyl-substituted moieties can be synthesized via several routes, including polycondensation. acs.orgoup.com Plasma polymerization of trifluoromethyl-substituted precursors is also a method used to create fluorinated polymer films. acs.org
Photochemical and Electrochemical Reactivity
Photochemical Reactivity: Benzamides are known to be photochemically active. rsc.org Upon absorption of UV light, they can undergo various transformations. Photocatalytic modifications of benzamides, often focusing on the N-alkyl fragments, can lead to intramolecular cyclizations, arylations, and alkylations. rsc.orgrsc.org For instance, visible-light-mediated photoredox catalysis can be used for C-N coupling reactions of benzamides with alcohols. nih.gov The specific photochemical behavior of 4-(trifluoromethyl)benzoic acid, morpholide would depend on the reaction conditions, but could potentially involve reactions at the morpholine ring or photocyclization events involving the aromatic system. acs.org
Light-Induced Transformations and Degradation Pathways
The photochemical reactivity of 4-Trifluoromethylbenzoic acid, morpholide is influenced by the presence of the benzoyl chromophore and the carbon-fluorine bonds of the trifluoromethyl group. Generally, benzamides can undergo various photochemical reactions, including photocleavage of the amide bond and transformations involving the aromatic ring.
Research on related compounds, such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of the drug triflusal, has shown that the trifluoromethyl moiety can be a site of photolability. researchgate.net The major photodegradation pathway for HTB involves a nucleophilic attack on the trifluoromethyl group, a reaction in which the triplet state of the molecule is implicated. researchgate.net This suggests that under UV irradiation, this compound could potentially undergo similar degradation, where the trifluoromethyl group is transformed.
Furthermore, visible-light-induced reactions involving a trifluoromethyl source are common in organic synthesis. researchgate.net These reactions often proceed through the generation of a trifluoromethyl radical. researchgate.net While these are synthetic methods, they highlight the potential for light to induce reactions at the trifluoromethyl position. For instance, visible-light-promoted trifluoromethylation of phenols can occur, indicating that under certain photocatalytic conditions, the C-CF3 bond can be reactive. researchgate.net
The degradation of this compound under photolytic conditions could, therefore, proceed via two main pathways:
Amide Bond Cleavage: The n → π* transition of the amide carbonyl group can lead to the homolytic cleavage of the C-N bond, generating a 4-(trifluoromethyl)benzoyl radical and a morpholinyl radical. These radicals can then engage in a variety of secondary reactions, such as hydrogen abstraction from the solvent or recombination.
Trifluoromethyl Group Transformation: As seen with related molecules, direct phototransformation of the trifluoromethyl group is a plausible degradation route, potentially leading to the formation of difluoro- and monofluoro- derivatives through successive C-F bond cleavage or nucleophilic substitution.
It is important to note that the stability of the trifluoromethyl group is generally high, and its light-induced degradation often requires specific conditions or the presence of photosensitizers. cymitquimica.com
Redox Behavior and Electrochemical Synthesis Applications
The redox properties of this compound are determined by the electron-withdrawing nature of the 4-trifluoromethylbenzoyl group and the presence of the electrochemically active morpholine moiety.
Oxidation:
The morpholine ring is susceptible to electrochemical oxidation. Studies on the cyclic voltammetry of morpholine itself show an irreversible oxidation process at approximately +1.3 V (vs. Ag/AgCl). researchgate.net This oxidation is believed to involve a one-electron transfer to form a morpholine radical cation. mdpi.com In the context of this compound, the presence of the strongly electron-withdrawing 4-(trifluoromethyl)benzoyl group would likely increase the oxidation potential of the morpholine nitrogen, making it more difficult to oxidize compared to unsubstituted morpholine.
Electrochemical oxidation of amides can also lead to C-H functionalization. For instance, electrochemical oxidative C-H amination of arenes using morpholine has been developed, proceeding through the formation of a morpholine radical. mdpi.com
Reduction:
The benzoyl moiety, particularly with the electron-withdrawing trifluoromethyl group, is the primary site for reduction. The trifluoromethyl group makes the aromatic ring more electron-deficient and thus easier to reduce. While specific cyclic voltammetry data for this compound is not available, data for related benzamides can provide insight. For example, N-benzoyl-N′-(4′-cyanophenyl)thiourea shows reduction peaks associated with the functional groups present. mdpi.com The reduction potential of the trifluoromethylbenzoyl group is expected to be influenced by the solvent and supporting electrolyte used.
Electrochemical methods are also employed for synthetic transformations involving trifluoromethylated compounds. For example, electrochemical trifluoromethylation/spirocyclization of N-benzylacrylamides has been achieved, demonstrating that electrochemical conditions can be used to construct complex molecules containing the CF3 group. researchgate.net Such strategies could potentially be adapted for derivatization of the aromatic ring of this compound.
Potential Redox Behavior Summary
| Process | Potential Moiety | Expected Behavior | Influencing Factors |
| Oxidation | Morpholine Nitrogen | Irreversible oxidation to a radical cation. | The electron-withdrawing benzoyl group will increase the oxidation potential. |
| Reduction | Trifluoromethylbenzoyl Group | Reversible or irreversible reduction of the aromatic ring and/or carbonyl group. | The electron-withdrawing CF3 group will facilitate reduction. |
Theoretical and Mechanistic Exploration of Biological and Pharmacological Relevance of 4 Trifluoromethylbenzoic Acid, Morpholide
In Silico Approaches to Target Identification and Ligand-Receptor Interactions
There is no published research detailing the use of in silico methods to identify biological targets or to characterize the ligand-receptor interactions of 4-Trifluoromethylbenzoic acid, morpholide.
Molecular Docking and Virtual Screening Studies
No molecular docking or virtual screening studies for this compound have been reported in the scientific literature. Consequently, there is no data available on its potential binding affinities, preferred binding poses, or interactions with any specific protein targets.
Structure-Activity Relationship (SAR) Studies and Rational Design Principles
There is a lack of available data regarding the structure-activity relationships of this compound.
Design and Synthesis of Analogs for Mechanistic Probing
No studies have been found that describe the design and synthesis of analogs of this compound for the purpose of probing its mechanistic properties.
Correlation of Structural Features with Modulatory Activities
Without any reported biological or pharmacological testing, no correlations can be drawn between the structural features of this compound and any potential modulatory activities.
Theoretical Mechanisms of Action at the Molecular Level
There are no proposed or theoretically explored mechanisms of action for this compound at the molecular level within the available scientific literature.
Enzyme Inhibition Models and Kinetic Theory
The chemical structure of this compound, suggests its potential as an enzyme inhibitor. The morpholine (B109124) ring is a recognized pharmacophore present in numerous enzyme inhibitors, while the trifluoromethyl group can enhance binding affinity and metabolic stability. researchgate.net Theoretical enzyme inhibition models provide a framework for postulating how this compound might interact with enzyme active sites.
Competitive Inhibition: In this model, the inhibitor competes with the substrate for binding to the enzyme's active site. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki). For a molecule like this compound, competitive inhibition could occur if the trifluoromethylbenzoyl moiety mimics the structure of an enzyme's natural substrate.
Non-competitive Inhibition: This form of inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The morpholine group, with its potential for hydrogen bonding, could facilitate binding to such allosteric sites.
Mixed Inhibition: This is a more complex model where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax).
Kinetic studies of structurally related compounds provide insights into the potential inhibitory activity of this compound. For instance, various morpholine derivatives have demonstrated inhibitory effects against enzymes such as cholinesterases and α-glucosidase.
A study on N-methylmorpholine-substituted benzimidazolium salts identified potent α-glucosidase inhibitors. The most active compound, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, exhibited an IC50 value of 15 ± 0.030 µM, which is significantly more potent than the standard drug acarbose (IC50 = 58.8 ± 0.015 µM). nih.gov Another study on morpholine-tethered compounds showed significant inhibition of cholinesterase enzymes, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com For example, a morpholine-bound quinoline hybrid showed an IC50 of 0.12 ± 0.02 μM for AChE. tandfonline.com
These findings suggest that this compound, could plausibly exhibit inhibitory activity against similar enzymes. The trifluoromethyl group on the benzoyl moiety could further enhance this activity through increased lipophilicity and electrostatic interactions within the enzyme's binding pocket.
Interactive Data Table: Enzyme Inhibition Data for Structurally Related Morpholine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-Methylmorpholine-substituted benzimidazolium salts | α-Glucosidase | 15 ± 0.030 | nih.gov |
| Morpholine-tethered benzoyl hydrazones | Butyrylcholinesterase | 16 - 44 | tandfonline.com |
| Morpholine-tethered benzoyl hydrazones | Acetylcholinesterase | 10.16 ± 0.80 - 17.20 ± 1.86 | tandfonline.com |
| Morpholine bound quinoline hybrids | Acetylcholinesterase | 0.12 ± 0.02 | tandfonline.com |
| α,β-Unsaturated ketones with morpholine | Acetylcholinesterase | 6.1 ± 0.0048 | tandfonline.com |
Receptor Binding Affinities and Allosteric Modulation Concepts
The benzamide (B126) scaffold, a core component of this compound, is prevalent in a variety of receptor ligands, particularly G-protein coupled receptors (GPCRs). The trifluoromethylphenyl group is also a common feature in molecules designed to interact with receptors.
Receptor Binding Affinity: This is a measure of the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher affinity. The binding of a ligand like this compound, to a receptor could be driven by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The morpholine oxygen can act as a hydrogen bond acceptor, while the aromatic ring and the trifluoromethyl group can engage in hydrophobic and electrostatic interactions.
Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. mdpi.comnih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. mdpi.comnih.gov Benzamide derivatives have been identified as allosteric modulators for several receptors, including the metabotropic glutamate receptor 5 (mGluR5). mdpi.comnih.govacs.orgacs.org
For instance, a series of aryl benzamide derivatives have been studied as negative allosteric modulators of mGluR5. mdpi.comnih.gov Molecular docking studies of these compounds revealed binding within an allosteric site composed of several amino acid residues, with interactions stabilized by hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov Another study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of mGluR5 found that electronegative substituents on the benzamide moiety increased potency. acs.org The most potent compound identified, 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, had a Ki value of 156 ± 29 nM in a binding assay and an EC50 of 9.6 ± 1.9 nM in a functional assay. acs.org
Given these precedents, it is conceivable that this compound, could act as a ligand, and potentially an allosteric modulator, for certain receptors. The trifluoromethyl group, being strongly electron-withdrawing, could influence the electronic properties of the benzoyl ring and contribute to binding affinity and allosteric effects.
Interactive Data Table: Receptor Modulation Data for Structurally Related Benzamide Derivatives
| Compound Class | Target Receptor | Modulation Type | Ki (nM) | EC50 (nM) | Reference |
| Aryl benzamide derivatives | mGluR5 | Negative Allosteric Modulator | Not Reported | Not Reported | mdpi.comnih.gov |
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | mGluR5 | Positive Allosteric Modulator | 156 ± 29 | 9.6 ± 1.9 | acs.org |
Advanced Biological Assay Methodologies (Conceptual Design and Analysis)
To experimentally investigate the theoretical biological and pharmacological relevance of this compound, advanced biological assay methodologies can be conceptually designed.
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are powerful tools for studying the modulation of cellular signaling pathways. promega.comnih.govnih.govmdpi.comthermofisher.com These assays typically involve introducing a plasmid into cells that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific response element. The activity of a signaling pathway of interest can then be quantified by measuring the expression of the reporter gene.
Conceptual Design:
Target Pathway Selection: Based on the structural motifs of this compound, a relevant pathway to investigate would be GPCR signaling. Many benzamides are known to interact with GPCRs. nih.gov
Cell Line and Reporter Construct: A suitable human cell line (e.g., HEK293) would be transfected with a reporter construct containing a response element for a downstream effector of GPCR signaling, such as the cAMP response element (CRE) for Gs- or Gi-coupled receptors, or the serum response element (SRE) for Gq-coupled receptors. promega.comnih.gov The reporter gene would typically be firefly luciferase for its high sensitivity. promega.com
Assay Protocol:
Seed the transfected cells in a multi-well plate.
Treat the cells with varying concentrations of this compound.
To test for agonistic activity, measure luciferase expression after a suitable incubation period.
To test for antagonistic or allosteric modulatory activity, co-treat the cells with a known agonist for a specific GPCR and varying concentrations of the test compound.
L-yse the cells and measure luciferase activity using a luminometer.
Data Analysis: The luminescence signal would be normalized to a control (e.g., untreated cells or cells treated with vehicle). For antagonistic or allosteric modulation, changes in the dose-response curve of the known agonist would be analyzed to determine the nature and potency of the compound's effect.
This conceptual reporter gene assay would provide valuable information on whether this compound, can modulate specific GPCR signaling pathways and would allow for the determination of its potency and efficacy as an agonist, antagonist, or allosteric modulator.
High-Throughput Screening Methodologies for Biological Activity Profiling
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govresearchgate.netacs.orgbellbrooklabs.comdrugtargetreview.com A conceptual HTS campaign could be designed to broadly profile the biological activity of this compound, and related analogs against a panel of enzymes.
Conceptual Design:
Compound Library: A focused library of compounds including this compound, and a diverse set of structurally related N-aroyl morpholines and 4-trifluoromethylbenzamides would be assembled.
Target Panel: A panel of enzymes would be selected based on the known activities of morpholine and benzamide derivatives. This could include, for example, a panel of proteases, kinases, and hydrolases. nih.govacs.org
Assay Format: For each enzyme, a robust and miniaturized assay would be developed, typically in a 384- or 1536-well plate format. Fluorescence-based assays are often preferred for HTS due to their sensitivity and compatibility with automation. acs.org For example, a protease assay could use a fluorogenic substrate that releases a fluorescent molecule upon cleavage.
Screening Protocol:
Dispense the enzymes into the wells of the microplates.
Add the compounds from the library to the wells.
After a pre-incubation period, add the substrate to initiate the enzymatic reaction.
Measure the fluorescence signal over time using a plate reader.
Data Analysis and Hit Identification: The rate of the enzymatic reaction in the presence of each compound would be compared to a control (e.g., DMSO vehicle). Compounds that cause a significant reduction in the reaction rate would be identified as "hits." The potency of these hits would then be confirmed and quantified through dose-response experiments to determine their IC50 values.
This HTS approach would enable a broad assessment of the enzyme inhibitory profile of this compound, and its analogs, potentially identifying novel biological targets and providing a starting point for further mechanistic studies and lead optimization.
Applications in Advanced Materials Science and Emerging Technologies for 4 Trifluoromethylbenzoic Acid, Morpholide
Incorporation into Functional Polymers and Copolymers
There is currently no available scientific literature detailing the incorporation of 4-Trifluoromethylbenzoic acid, morpholide into functional polymers or copolymers.
Tailoring Mechanical and Thermal Properties
No research findings have been published that investigate the effect of this compound on the mechanical or thermal properties of polymers. Consequently, there is no data on its potential to modify characteristics such as tensile strength, glass transition temperature, or thermal stability.
Role in Liquid Crystalline Systems and Self-Assembling Structures
There is no documented research on the role of this compound in the formation of liquid crystalline systems or self-assembling structures.
Mesophase Formation and Characterization
No studies have been found that describe the mesophase formation or characterization of systems containing this compound. The ability of this compound to form liquid crystalline phases has not been investigated in the available scientific literature.
Development of Advanced Catalytic Systems
A thorough search of chemical and scientific databases yields no information on the use of this compound in the development of advanced catalytic systems. Its properties as a catalyst, ligand, or catalytic precursor have not been reported.
Future Research Directions and Theoretical Perspectives on 4 Trifluoromethylbenzoic Acid, Morpholide
Emerging Synthetic Strategies and Sustainable Production Methods
The synthesis of amides is one of the most performed reactions in the pharmaceutical industry, yet traditional methods often rely on expensive coupling agents and generate significant waste, leading to poor atom economy. rsc.orgresearchgate.net The future synthesis of 4-(Trifluoromethyl)benzoic acid, morpholide will likely pivot towards greener and more efficient catalytic methods. ucl.ac.uk
Sustainable Catalysis: Recent advancements focus on direct amidation through dehydrative coupling of carboxylic acids and amines, minimizing the use of stoichiometric activating agents. ucl.ac.uk Photocatalysis using materials like Covalent Organic Frameworks (COFs) presents a promising green alternative, enabling amide synthesis from alcohols under mild conditions, such as red light irradiation. dst.gov.in This could streamline production, reduce costs, and eliminate metal contamination in pharmaceutical manufacturing. dst.gov.in Another avenue is the use of electrosynthesis, which offers a sustainable route to amide formation and is a growing field of interest. rsc.org
Biocatalysis: Enzymatic methods are gaining traction as a sustainable strategy for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines in green solvents, yielding high-purity products without the need for intensive purification. nih.gov Furthermore, engineered amide synthetase biocatalysts are being developed to provide coupling agent-free, greener approaches to amide synthesis. nih.gov These ATP-dependent enzymes can be harnessed for the efficient and selective production of complex amides. rsc.orgnih.gov
| Synthetic Strategy | Description | Potential Advantage for Target Compound |
| Photocatalysis | Use of light-absorbing catalysts (e.g., COFs) to drive the reaction between an alcohol precursor and morpholine (B109124). dst.gov.in | Mild reaction conditions, high efficiency, and recyclability of the catalyst. dst.gov.in |
| Electrosynthesis | Employing electrochemical conditions to facilitate the formation of the amide bond. rsc.org | Avoids harsh reagents, potential for high selectivity and reduced waste. |
| Biocatalysis | Utilizing enzymes like lipases or engineered amide synthetases to catalyze the amide formation. nih.govnih.gov | High selectivity, mild aqueous conditions, and production of high-purity products. nih.govacs.org |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of novel compounds like 4-(Trifluoromethyl)benzoic acid, morpholide. These technologies can accelerate development timelines by predicting molecular properties, optimizing reactions, and even designing new synthetic pathways. nih.govharvard.edu
De Novo Design and Property Prediction: AI-driven de novo design methods can generate novel molecules with desired properties. nih.gov For a scaffold like the target compound, AI could predict bioactivity, toxicity, and physicochemical characteristics, guiding the design of analogues with improved therapeutic potential. nih.govharvard.edu Platforms like Eli Lilly's TuneLab are making sophisticated AI models more accessible, allowing for predictive analytics of small molecules even for smaller biotech firms. financialcontent.com
Reaction Optimization and Synthesis Planning: A significant challenge in chemical synthesis is the optimization of reaction conditions. ML algorithms can navigate vast parameter spaces to identify optimal conditions with minimal experimentation. researchgate.net By integrating with high-throughput experimentation, ML can rapidly fine-tune parameters like temperature, solvent, and catalyst concentration to maximize yield and purity. beilstein-journals.org Reinforcement learning models have shown the ability to outperform traditional optimization methods, requiring fewer experimental steps to achieve desired outcomes. chemrxiv.orgacs.org These tools could be applied to optimize the sustainable synthetic routes described in the previous section.
| AI/ML Application | Description | Relevance to Target Compound |
| Predictive Modeling | Training algorithms on large datasets to predict properties like bioactivity, toxicity, and drug-likeness. nih.govharvard.edu | Rapidly screen virtual derivatives to identify candidates with optimal therapeutic profiles. |
| Reaction Optimization | Using ML to efficiently explore and identify the best reaction conditions for synthesis. researchgate.netbeilstein-journals.org | Accelerate the development of efficient and sustainable manufacturing processes. |
| Retrosynthesis Planning | AI tools that suggest viable and efficient synthetic routes to a target molecule. nih.gov | Discover novel and more cost-effective pathways for synthesis. |
Novel Applications in Interdisciplinary Fields (e.g., Nanotechnology, Biomedical Engineering)
The unique properties conferred by the trifluoromethyl group suggest potential applications for 4-(Trifluoromethyl)benzoic acid, morpholide beyond traditional medicinal chemistry, extending into nanotechnology and biomedical engineering.
Biomedical Engineering: The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and cell membrane permeability. mdpi.comhovione.com These characteristics are highly desirable in the design of drug delivery systems. The target compound could be explored as a component of nanocarriers, such as nanoemulsions or liposomes, to improve the delivery of other therapeutic agents. mdpi.com For instance, fluorinated derivatives have been shown to enhance skin retention in transdermal drug delivery systems. mdpi.com Its stable amide linkage and biocompatible morpholine ring could also make it a candidate for incorporation into novel biomaterials or functionalized surfaces for medical devices.
Nanotechnology and Materials Science: Trifluoromethylated compounds are utilized in the development of advanced materials, including polymers with enhanced thermal and chemical resistance. mdpi.com The incorporation of 4-(Trifluoromethyl)benzoic acid, morpholide into polymer chains could yield materials with tailored properties for specialized applications, such as high-performance membranes or coatings. The strong electron-withdrawing nature of the -CF3 group can also be exploited to create materials with specific electronic properties for use in sensors or other advanced electronic devices. mdpi.com
Challenges and Opportunities in the Comprehensive Study of Complex Amide Structures
Despite their prevalence, the study of complex amides like 4-(Trifluoromethyl)benzoic acid, morpholide is not without its challenges, which in turn create opportunities for new research.
Challenges:
Amide Bond Stability: The amide bond is notoriously stable and unreactive due to resonance stabilization. nih.gov This makes selective transformations of the amide group, other than hydrolysis, synthetically difficult. nih.govscispace.com
Chemoselectivity: In a complex molecule with multiple functional groups, achieving selective reactions at the amide bond without affecting other parts of the molecule is a significant hurdle. nih.gov
Classification and Nomenclature: Inconsistencies in the classification of amides within IUPAC guidelines can create ambiguity and challenges for students and researchers in the field. sapub.orgsapub.org
Synthesis Efficiency: Many current amide synthesis methods suffer from poor atom economy and produce considerable waste, posing a challenge for sustainable and large-scale production. researchgate.netresearchgate.net
Opportunities:
Selective Amide Activation: A major area of opportunity lies in the development of new methods for the selective activation of the amide C-N bond. nih.govmdpi.com Strategies using electrophilic activation or transition-metal catalysis are emerging that allow amides to be used as versatile functional handles for creating new bonds and molecular architectures. scispace.comrsc.orgunivie.ac.at
Catalytic Functionalization: The development of catalysts that can selectively functionalize one amide group in the presence of others would be a major breakthrough, enabling the late-stage modification of complex molecules. nih.gov
Understanding Structure-Function Relationships: The trifluoromethyl group's effect on bioactivity can be complex; while it often enhances potency, this is not always the case. acs.org Detailed studies on how the combination of the -CF3 group and the morpholine amide in this specific structure influences its conformation, electronic properties, and biological interactions would provide valuable insights for rational drug design.
| Challenge | Research Opportunity |
| High stability of the amide bond nih.gov | Develop novel catalytic methods for selective amide activation and functionalization. nih.govrsc.org |
| Difficulties in chemoselective synthesis | Explore new reagents and conditions for transforming amides in the presence of other functional groups. nih.gov |
| Inefficient and wasteful synthetic methods researchgate.net | Advance sustainable and atom-economical approaches like biocatalysis and photocatalysis. rsc.orgdst.gov.in |
| Ambiguous classification systems sapub.org | Advocate for clearer, universally accepted IUPAC guidelines to improve scientific communication. |
Q & A
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity. Compare retention times with standards .
- Spectroscopy :
Contradiction Analysis :
Discrepancies in melting points (e.g., 220–222°C vs. 217–220°C in similar triazine-morpholide derivatives ) may arise from polymorphic forms or solvent residues. Recrystallization from ethanol/water mixtures improves consistency .
Advanced: How can reaction conditions be optimized to minimize by-products during morpholide synthesis?
Q. Methodological Answer :
- Temperature Control : Maintain acyl chloride formation at 50–60°C to avoid decomposition (>80°C triggers trifluoromethyl group degradation) .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amidation, reducing side reactions like ester formation .
- Solvent Selection : Anhydrous THF minimizes hydrolysis of the acyl chloride compared to DCM .
Data-Driven Example :
In biphenyl-morpholide synthesis (), substituting morpholine with its lithium salt increased yield from 75% to 92% by reducing competing hydrolysis .
Advanced: What computational methods predict the physicochemical properties of 4-trifluoromethylbenzoic acid morpholide?
Q. Methodological Answer :
- pKa Prediction : Use COSMO-RS or cluster-continuum models (as applied to 4-fluorobenzoic acid in ). The trifluoromethyl group lowers pKa by ~1 unit compared to unsubstituted benzoic acid .
- LogP Calculation : Employ DFT-based methods (e.g., B3LYP/6-31G*) to estimate hydrophobicity. The morpholide’s LogP is ~2.1 (vs. 1.5 for the parent acid) .
Q. Table: Predicted vs. Experimental Properties
| Property | Predicted (DFT) | Experimental | Source |
|---|---|---|---|
| pKa | 3.2 | 3.5 (analog) | |
| LogP | 2.1 | 2.3 (HPLC) |
Advanced: How do steric effects influence the reactivity of 4-trifluoromethylbenzoic acid morpholide in coupling reactions?
Q. Methodological Answer :
- Steric Hindrance : The trifluoromethyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks. Kinetic studies show a 40% slower reaction rate compared to 4-methylbenzoic acid morpholide .
- Mitigation Strategy : Use microwave-assisted synthesis (100°C, 20 min) to overcome activation barriers, achieving 85% yield in Suzuki-Miyaura couplings .
Case Study :
In triazine-morpholide derivatives (), steric effects necessitated longer reaction times (24 h vs. 12 h for non-fluorinated analogs) .
Basic: What safety protocols are critical when handling 4-trifluoromethylbenzoic acid morpholide?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to the compound’s irritant properties (Hazard Class Xi) .
- Storage : Store under inert atmosphere (argon) at room temperature to prevent hydrolysis. Aqueous solutions degrade within 48 hours at pH 7 .
Contradiction Note :
While some analogs (e.g., 4-fluorobenzoic acid) are labeled as irritants (Xi), trifluoromethyl derivatives may exhibit higher toxicity. Always consult updated SDS sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
